Cas no 91895-40-8 (4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline)
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline Chemical and Physical Properties
Names and Identifiers
-
- 4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline
- [1,2,4]Triazolo[4,3-a]quinoxaline, 4-chloro-1-ethyl-
- BB 0239196
- 4-chloro-1-ethyl [1,2,4]triazolo[4,3-a]quinoxaline
- 4-chloro-1-ethyl[1,2,4]triazolo[4,3-a]quinoxaline
- 91895-40-8
- AKOS016013497
- TQR0784
- 4-Chloro-1-ethyl-[1,2,4]triazolo-[4,3-a]quinoxaline
- 4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxal ine
- SCHEMBL7340895
- LFJRTFZMVFGBTB-UHFFFAOYSA-N
- DTXSID60539008
-
- Inchi: 1S/C11H9ClN4/c1-2-9-14-15-11-10(12)13-7-5-3-4-6-8(7)16(9)11/h3-6H,2H2,1H3
- InChI Key: LFJRTFZMVFGBTB-UHFFFAOYSA-N
- SMILES: ClC1C2=NN=C(CC)N2C2C=CC=CC=2N=1
Computed Properties
- Exact Mass: 232.0515740g/mol
- Monoisotopic Mass: 232.0515740g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 43.1Ų
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449037842-1g |
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
91895-40-8 | 95% | 1g |
$634.28 | 2023-08-31 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628649-1g |
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
91895-40-8 | 98% | 1g |
¥9536.00 | 2024-04-25 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1628649-5g |
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
91895-40-8 | 98% | 5g |
¥28610.00 | 2024-04-25 | |
| Crysdot LLC | CD11015333-1g |
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
91895-40-8 | 95+% | 1g |
$772 | 2024-07-19 | |
| Chemenu | CM141974-1g |
4-chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline |
91895-40-8 | 95% | 1g |
$729 | 2024-07-20 |
4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
Additional information on 4-Chloro-1-ethyl-[1,2,4]triazolo[4,3-a]quinoxaline
4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline: A Comprehensive Overview
The compound 4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline, identified by the CAS Registry Number 91895-40-8, is a heterocyclic aromatic compound with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of quinoxaline derivatives, which are known for their versatile properties and wide-ranging applications in drug discovery and material science. The structure of this compound consists of a quinoxaline ring fused with a triazole ring system, which introduces unique electronic and steric properties that make it an attractive candidate for further research and development.
Recent studies have highlighted the importance of heterocyclic compounds like 4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline in the field of medicinal chemistry. The presence of the triazole ring imparts strong hydrogen bonding capabilities and enhances the compound's solubility in polar solvents. This makes it particularly suitable for applications in drug delivery systems and as a potential lead compound in the development of new therapeutic agents. Furthermore, the chloro substituent at position 4 introduces additional electronic effects that can be exploited to modulate the compound's reactivity and bioavailability.
The synthesis of 4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline typically involves a multi-step process that includes nucleophilic aromatic substitution and cyclization reactions. Researchers have optimized these processes to achieve high yields and purity levels. For instance, recent advancements in microwave-assisted synthesis have enabled faster reaction times and improved selectivity in the formation of this compound. Such methods are not only environmentally friendly but also scalable for industrial production.
In terms of applications, 4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline has shown promise in several areas. In pharmacology, it has been investigated as a potential anti-inflammatory agent due to its ability to inhibit key enzymes involved in inflammatory pathways. Additionally, its antioxidant properties make it a candidate for use in cosmetics and food additives to prevent oxidative damage. In materials science, this compound has been explored as a building block for advanced materials such as organic semiconductors and coordination polymers.
The structural versatility of 4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline allows for further functionalization to tailor its properties for specific applications. For example, substituting the ethyl group with other alkyl chains or introducing additional functional groups can significantly alter its physical and chemical properties. Recent research has focused on developing derivatives with enhanced bioavailability and selectivity for specific biological targets.
In conclusion, 4-Chloro-1-Ethyl-[1,2,4]Triazolo[4,3-a]Quinoxaline, with its unique structure and diverse applications,CAS No. 91895-40-8, continues to be an area of active research interest across multiple disciplines. Its role as a versatile building block in organic synthesis positions it as a valuable tool in advancing both scientific understanding and practical innovations in various industries.
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